molecular formula C22H23F3KNO7S B12380905 AF430 carboxylic acid

AF430 carboxylic acid

Cat. No.: B12380905
M. Wt: 541.6 g/mol
InChI Key: GAAOGUCNTLSZIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AF 430 carboxylic acid is a derivative of the yellow fluorescent dye AF 430. This compound is known for its high photostability and pH-insensitive fluorescence. It has an excitation maximum at 430 nanometers and an emission maximum at 542 nanometers, making it useful in various fluorescence-based applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF 430 carboxylic acid can be synthesized through a condensation reaction between carboxylic acid groups and molecules containing amino groups. This reaction forms covalent bonds, enabling the specific coupling of dye labels and biomolecules .

Industrial Production Methods

The industrial production of AF 430 carboxylic acid involves the synthesis of the parent dye AF 430, followed by its derivatization to introduce the carboxylic acid functionality. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

AF 430 carboxylic acid primarily undergoes condensation reactions with molecules containing amino groups. This reaction is crucial for the specific coupling of dye labels and biomolecules .

Common Reagents and Conditions

Major Products

The major products of these reactions are covalently bonded dye-biomolecule conjugates, which are used in various fluorescence-based applications .

Scientific Research Applications

AF 430 carboxylic acid is widely used in scientific research due to its unique fluorescence properties. Some of its applications include:

Mechanism of Action

AF 430 carboxylic acid exerts its effects through its fluorescence properties. The compound can be excited by a 405 nanometer violet laser or a 445 nanometer laser, resulting in the emission of light at 542 nanometers. This fluorescence is utilized in various analytical and diagnostic applications .

Comparison with Similar Compounds

AF 430 carboxylic acid is unique due to its high photostability and pH-insensitive fluorescence. Similar compounds include:

These compounds share similar fluorescence properties but differ in their specific applications and functional groups.

Properties

Molecular Formula

C22H23F3KNO7S

Molecular Weight

541.6 g/mol

IUPAC Name

potassium;[9-(5-carboxypentyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate

InChI

InChI=1S/C22H24F3NO7S.K/c1-21(2)11-13(12-34(30,31)32)14-8-15-16(22(23,24)25)9-20(29)33-18(15)10-17(14)26(21)7-5-3-4-6-19(27)28;/h8-11H,3-7,12H2,1-2H3,(H,27,28)(H,30,31,32);/q;+1/p-1

InChI Key

GAAOGUCNTLSZIT-UHFFFAOYSA-M

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)O)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+]

Origin of Product

United States

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